Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate structure elucidation
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. It ensures purity, validates synthetic pathways, and is a prerequisite for understanding biological activity and intellectual property claims. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, a substituted pyridinyl acrylate with potential applications in medicinal chemistry. We will detail a logical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity, grounded in the principles of Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section explains the causality behind the experimental choices and presents self-validating protocols designed for reproducibility and scientific rigor.
Introduction: The Imperative for Structural Verification
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate (CAS Number: 1045858-57-8) is a specific organic molecule with the empirical formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Before this compound can be advanced in any research or development pipeline, its identity must be unequivocally confirmed. The arrangement of its constituent atoms—the pyridine core, the amino and methoxy substituents, and the methyl acrylate sidechain—must be precisely mapped. This process, known as structure elucidation, is not merely an academic exercise; it is a critical quality control step that prevents costly errors arising from misidentified substances.
Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to confirm the molecular formula. This provides the exact atomic "parts list" from which the structure is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. Because each element has a unique, non-integer exact mass (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ¹⁴N = 14.003074), the exact mass of a molecule is a unique fingerprint of its elemental composition. This allows for the unambiguous determination of the molecular formula.
Predicted HRMS Data: For Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate, the expected exact mass for the protonated molecule [M+H]⁺ is calculated as follows:
-
Formula: C₁₀H₁₂N₂O₃
-
[M+H]⁺ Formula: C₁₀H₁₃N₂O₃⁺
-
Calculated Exact Mass: 209.0921
Observing a signal at m/z 209.0921 (within a few parts per million, ppm) would provide high confidence in the proposed molecular formula.
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to the run.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (e.g., +3-4 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Analysis: Compare the measured m/z of the most intense peak in the molecular ion cluster to the theoretical exact mass for C₁₀H₁₃N₂O₃⁺. The mass error should ideally be < 5 ppm.
Degree of Unsaturation (DoU)
Rationale: The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds (double or triple) in the molecule. This provides a crucial constraint for proposing candidate structures.
-
Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1
-
Calculation: DoU = 10 - (12/2) + (2/2) + 1 = 10 - 6 + 1 + 1 = 6
A DoU of 6 is perfectly consistent with the proposed structure:
-
1 Pyridine Ring = 1 ring + 3 double bonds = 4 degrees
-
1 Alkene (C=C) = 1 degree
-
1 Carbonyl (C=O) = 1 degree
-
Total = 6 degrees
This foundational data strongly supports the gross structural features of the target molecule.
Part 2: Mapping the Atomic Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the H-C framework.
¹H NMR Spectroscopy: The Proton Environment
Rationale: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[1]
Predicted ¹H NMR Spectrum: Based on the proposed structure, we can predict the following signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | s | 1H | H-2 (Pyridine) | Aromatic proton adjacent to nitrogen, deshielded. |
| ~7.8 | s | 1H | H-6 (Pyridine) | Aromatic proton between two nitrogen-influenced carbons. |
| ~7.5 | d | 1H | H-α (Acrylate) | Vinylic proton α to the carbonyl, coupled to H-β. |
| ~6.2 | d | 1H | H-β (Acrylate) | Vinylic proton β to the carbonyl, coupled to H-α. The trans coupling constant (J) is expected to be large (~16 Hz). |
| ~4.5-5.5 | br s | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
| ~3.9 | s | 3H | -OCH₃ (Ring) | Methoxy protons on the aromatic ring. |
| ~3.7 | s | 3H | -OCH₃ (Ester) | Methyl ester protons. |
¹³C NMR and DEPT: The Carbon Skeleton
Rationale: ¹³C NMR reveals the number of unique carbon environments in the molecule.[2][3] While standard ¹³C spectra are typically not integrated, the chemical shifts are highly indicative of the carbon type (e.g., sp³, sp², C=O). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate carbons based on the number of attached protons (CH₃, CH₂, CH, and quaternary C).
Predicted ¹³C NMR & DEPT-135 Spectrum:
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment |
| ~167 | No Signal | C=O (Ester) |
| ~158 | No Signal | C-5 (Pyridine) |
| ~145 | Positive | C-2 (Pyridine) |
| ~142 | Positive | C-6 (Pyridine) |
| ~140 | Positive | C-α (Acrylate) |
| ~125 | No Signal | C-3 (Pyridine) |
| ~118 | No Signal | C-4 (Pyridine) |
| ~115 | Positive | C-β (Acrylate) |
| ~56 | Positive | -OCH₃ (Ring) |
| ~52 | Positive | -OCH₃ (Ester) |
2D NMR: Connecting the Pieces
Rationale: 2D NMR experiments correlate signals to reveal bonding relationships, allowing us to assemble the fragments identified in 1D spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically through 2-3 bonds). The key expected correlation is between the two acrylate protons (H-α and H-β).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment definitively links the ¹H and ¹³C assignments made above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for elucidation. It reveals correlations between protons and carbons over 2-3 bonds. It is the key to connecting the different spin systems and identifying the placement of quaternary carbons and heteroatoms.
Key Predicted HMBC Correlations for Structure Confirmation:
-
Connecting Acrylate to Ring: A correlation from the vinylic H-β to the pyridine carbon C-4. This is the single most important correlation to prove the attachment point of the sidechain.
-
Positioning the Methoxy Group: A correlation from the ring -OCH₃ protons to the pyridine carbon C-5.
-
Positioning the Amino Group: The lack of a simple CH signal for C-3 and correlations from the neighboring pyridine protons (H-2 and H-6) to C-3 would confirm its substitution.
-
Confirming the Ester: A correlation from the ester -OCH₃ protons to the ester carbonyl carbon (C=O).
// Define the structure as a node with an image structure [label="", image="https://i.imgur.com/u7XwR2k.png", shape=none];
// Define nodes for key protons H_beta [label="H-β", fontcolor="#4285F4"]; H_OCH3_ring [label="H₃CO (Ring)", fontcolor="#4285F4"]; H_OCH3_ester [label="H₃CO (Ester)", fontcolor="#4285F4"];
// Position the proton nodes around the structure // These positions are placeholders and would need to be adjusted based on the final image size H_beta -> structure [label=" to C4", fontcolor="#34A853", style=dashed]; H_OCH3_ring -> structure [label=" to C5", fontcolor="#34A853", style=dashed]; H_OCH3_ester -> structure [label=" to C=O", fontcolor="#34A853", style=dashed]; } Caption: Key HMBC correlations confirming connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz. Tune and shim the probe for the specific sample.
-
¹H Spectrum: Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C & DEPT-135 Spectra: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
2D Spectra: Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize the acquisition and processing parameters for the expected coupling constants and chemical shift ranges.[4]
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Systematically analyze the 1D and 2D spectra to assign all proton and carbon signals and build the molecular structure from the observed correlations.
Part 3: Confirming Functional Groups with Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.[5] While NMR and MS provide the atomic framework, IR provides orthogonal validation of the functional groups within that framework.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic & Vinylic |
| 2980-2850 | C-H Stretch | Aliphatic (Methyl) |
| ~1710 | C=O Stretch | α,β-Unsaturated Ester |
| ~1620 | C=C Stretch | Alkene |
| 1600, 1480 | C=C Stretch | Aromatic Ring |
| 1250, 1050 | C-O Stretch | Ester & Aryl Ether |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.
Part 4: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of MS, NMR, and IR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography is considered the ultimate, unambiguous proof.[6][7][8]
Rationale: This technique involves directing X-rays at a perfectly ordered single crystal of the compound. The way the X-rays are diffracted by the electron clouds of the atoms can be mathematically deconvoluted to generate a 3D model of the molecule's structure in the solid state, providing precise bond lengths, bond angles, and stereochemistry.
Generalized Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.
-
Crystal Mounting: A suitable crystal (typically < 0.5 mm in any dimension) is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion, and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.[8]
-
Structure Solution & Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit.[8]
Although a published crystal structure for this specific molecule was not identified during the initial literature survey, obtaining one would provide the final, incontrovertible validation of the structural assignment derived from spectroscopic methods.
Conclusion: A Synthesis of Evidence
The structure elucidation of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate is achieved through a logical and systematic integration of data from multiple analytical techniques.
-
High-Resolution Mass Spectrometry establishes the correct elemental composition as C₁₀H₁₂N₂O₃.
-
Infrared Spectroscopy confirms the presence of the key functional groups: a primary amine, an α,β-unsaturated ester, and an aromatic system.
-
¹H and ¹³C NMR Spectroscopy provide a complete census of the proton and carbon environments, respectively.
-
2D NMR (COSY, HSQC, and especially HMBC) serves as the definitive tool to connect these individual atoms, establishing the covalent bonding framework and confirming the precise substitution pattern on the pyridine ring and the connectivity of the methyl acrylate sidechain.
References
-
Brittain, W. D. G., Cobb, A. J. A., & Peloquin, J. M. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 5(12). Available at: [Link]
-
Vasilev, N., et al. (2022). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6527. Available at: [Link]
-
Koster, S., & Duursma, M. C. (2009). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2291–2299. Available at: [Link]
-
Grajewska, A., et al. (2008). Quantitative Product Spectrum Analysis of Poly(butyl acrylate) via Electrospray Ionization Mass Spectrometry. Macromolecules, 41(24), 9568–9578. Available at: [Link]
-
ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
ChemConnections. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Li, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 647, 012143. Available at: [Link]
-
ResearchGate. (n.d.). N-methylene signals of the ¹H NMR spectrum of compound 1a (C₆D₆). Retrieved January 26, 2026, from [Link]
-
Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
ResearchGate. (n.d.). Methyl 3-Methoxyacrylate. Retrieved January 26, 2026, from [Link]
-
Afera. (n.d.). Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022, February 3). Crystal structure of methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1-H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetate, C₃₄H₃₆N₄O₅. Available at: [Link]
-
Thieme. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o259. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chemconnections.org [chemconnections.org]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
